molecular formula C17H15N5O3 B7695727 2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B7695727
M. Wt: 337.33 g/mol
InChI Key: GULDVXUBGJJYGV-UHFFFAOYSA-N
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Description

2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a pyridine ring, a nitro group, and a pyrrolidine moiety

Properties

IUPAC Name

3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-22(24)15-11-12(6-7-14(15)21-9-3-4-10-21)16-19-17(25-20-16)13-5-1-2-8-18-13/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULDVXUBGJJYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the nitro and pyrrolidine groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Pyrrolidine Substitution: The pyrrolidine group can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The pyridine and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrrolidine moiety may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine moieties, such as pyrrolidine-2,5-diones, which are known for their biological activity.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole derivatives, which have been studied for their antimicrobial and anticancer properties.

    Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, which are often used in the synthesis of dyes, explosives, and pharmaceuticals.

Uniqueness

2-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the nitro group, pyrrolidine ring, and oxadiazole moiety in a single molecule provides a versatile scaffold for various applications in research and industry.

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